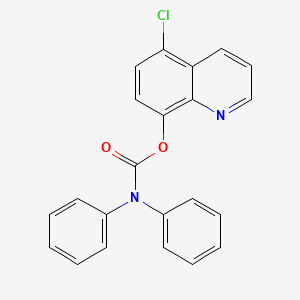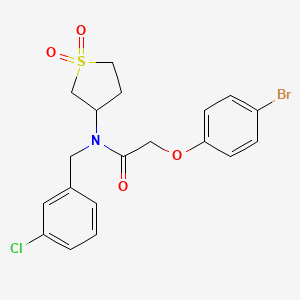![molecular formula C15H19N5O4S B12136328 ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le glycinate d'éthyle N-({[4-amino-5-(3-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl) est un composé organique complexe qui présente un cycle triazole, un groupe méthoxyphényle et une partie glycinate.
Méthodes De Préparation
La synthèse du glycinate d'éthyle N-({[4-amino-5-(3-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl) implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés.
Introduction du groupe méthoxyphényle : Cette étape implique la substitution d'un atome d'hydrogène sur le cycle triazole par un groupe méthoxyphényle, souvent en utilisant une réaction de couplage croisé catalysée par le palladium.
Fixation du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile.
Acétylation et formation du glycinate :
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, souvent en utilisant des réacteurs à flux continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Le glycinate d'éthyle N-({[4-amino-5-(3-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl) subit diverses réactions chimiques :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction à l'aide d'agents comme le borohydrure de sodium peuvent convertir certains groupes fonctionnels du composé en leurs alcools ou amines correspondants.
Hydrolyse : La liaison ester dans la partie glycinate peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique et l'alcool correspondants.
Applications De Recherche Scientifique
Le glycinate d'éthyle N-({[4-amino-5-(3-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl) a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux en raison de la présence du cycle triazole, connu pour son activité biologique.
Pharmaceutiques : Il est étudié comme un candidat médicament potentiel pour diverses maladies, tirant parti de ses caractéristiques structurales uniques pour interagir avec les cibles biologiques.
Science des matériaux : La capacité du composé à former des complexes stables avec les métaux le rend utile dans le développement de nouveaux matériaux aux propriétés électroniques ou catalytiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du glycinate d'éthyle N-({[4-amino-5-(3-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl) implique son interaction avec des cibles moléculaires spécifiques :
Inhibition enzymatique : Le cycle triazole peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat.
Modulation des récepteurs : Le composé peut moduler l'activité des récepteurs en se liant aux sites récepteurs, influençant ainsi les voies de transduction du signal.
Interaction avec l'ADN : Le composé peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription, ce qui est particulièrement pertinent dans son activité anticancéreuse.
Mécanisme D'action
The mechanism of action of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparaison Avec Des Composés Similaires
Le glycinate d'éthyle N-({[4-amino-5-(3-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl) peut être comparé à d'autres composés similaires :
Dérivés du triazole : Des composés comme le fluconazole et l'itraconazole, qui contiennent également des cycles triazole, sont bien connus pour leurs propriétés antifongiques.
Composés méthoxyphénylés : Des composés comme la méthoxyphénamine, qui contiennent des groupes méthoxyphényles, sont utilisés pour leurs propriétés stimulantes.
Esters de glycinate : Comme d'autres esters de glycinate, ce composé peut être hydrolysé pour libérer la glycine, un acide aminé important dans les systèmes biologiques.
Propriétés
Formule moléculaire |
C15H19N5O4S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
ethyl 2-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H19N5O4S/c1-3-24-13(22)8-17-12(21)9-25-15-19-18-14(20(15)16)10-5-4-6-11(7-10)23-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,21) |
Clé InChI |
QTMUQPJNDCLUOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)

![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
